
Bis(2-ethylhexyl) (4-methylphenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) (4-methylphenyl)phosphonate is an organophosphorus compound known for its unique chemical properties and applications. It is a phosphonate ester, which means it contains a phosphonate group bonded to an organic moiety. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) (4-methylphenyl)phosphonate typically involves the esterification of phosphonic acid with 2-ethylhexanol and 4-methylphenol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Commonly, a catalyst such as sulfuric acid is used to speed up the reaction. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo esterification under controlled temperature and pressure. The product is then purified through distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-ethylhexyl) (4-methylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The ester groups can be substituted with other nucleophiles, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonate esters.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl) (4-methylphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized as a plasticizer in polymer production and as a flame retardant in materials science.
Wirkmechanismus
The mechanism of action of Bis(2-ethylhexyl) (4-methylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions, making it useful in coordination chemistry. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) phosphate: Another organophosphorus compound with similar ester groups but different applications.
Bis(2-ethylhexyl) hydrogen phosphate: Known for its use as a plasticizer and flame retardant.
Tris(2-ethylhexyl) phosphate: Used as a solvent and plasticizer in various industrial applications.
Uniqueness
Bis(2-ethylhexyl) (4-methylphenyl)phosphonate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
191470-01-6 |
|---|---|
Molekularformel |
C23H41O3P |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
1-[bis(2-ethylhexoxy)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C23H41O3P/c1-6-10-12-21(8-3)18-25-27(24,23-16-14-20(5)15-17-23)26-19-22(9-4)13-11-7-2/h14-17,21-22H,6-13,18-19H2,1-5H3 |
InChI-Schlüssel |
GJWYASJGAKYLCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COP(=O)(C1=CC=C(C=C1)C)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


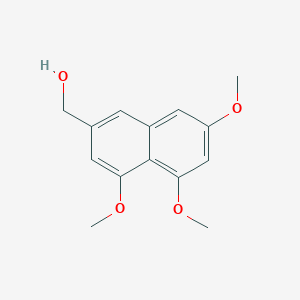
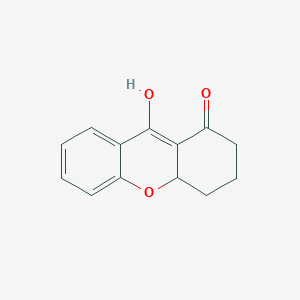
![2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol](/img/structure/B12560953.png)
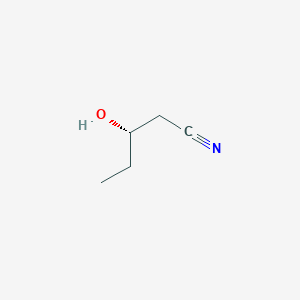
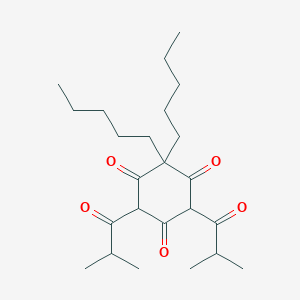
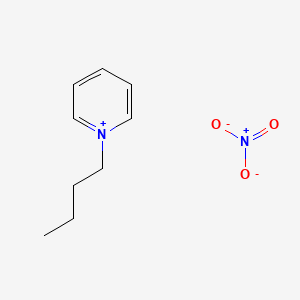
![2-[(4-Hydroxy-4-methylpent-2-yn-1-yl)oxy]phenol](/img/structure/B12560988.png)

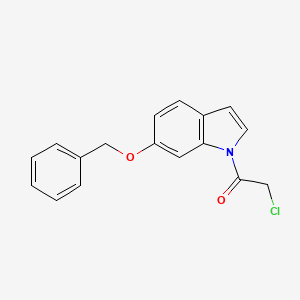
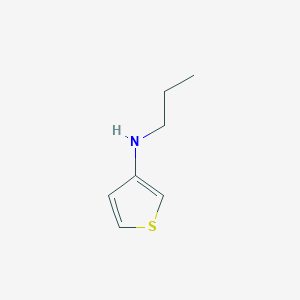
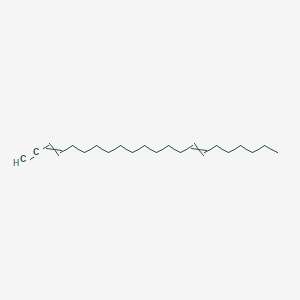

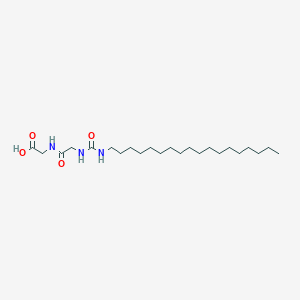
![Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate](/img/structure/B12561037.png)
